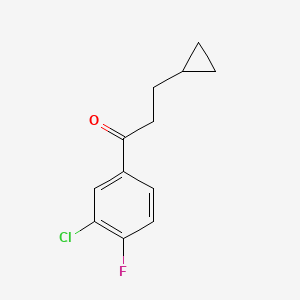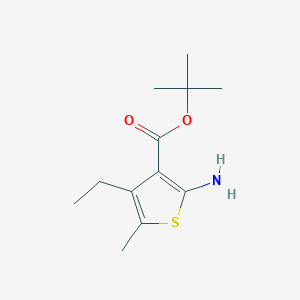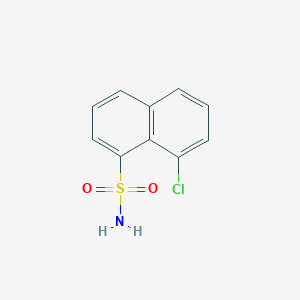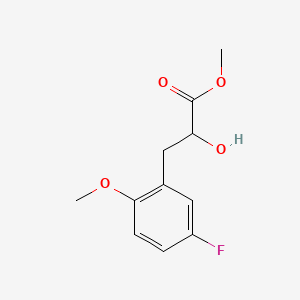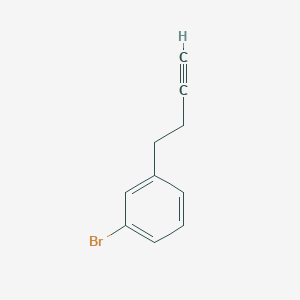
1-Bromo-3-(but-3-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(but-3-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a but-3-yn-1-yl group is attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(but-3-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(but-3-yn-1-yl)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(but-3-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The but-3-yn-1-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas (H2).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(but-3-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(but-3-yn-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a benzenonium intermediate . In reduction reactions, the triple bond in the but-3-yn-1-yl group is hydrogenated to form alkenes or alkanes, involving the addition of hydrogen atoms to the carbon-carbon triple bond.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-(but-3-yn-1-yl)benzene
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
- 3-Bromo-1-phenyl-1-butyne
Comparison: 1-Bromo-3-(but-3-yn-1-yl)benzene is unique due to the specific positioning of the bromine and but-3-yn-1-yl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1-Bromo-4-(but-3-yn-1-yl)benzene, it may exhibit different chemical behavior and selectivity in reactions .
Eigenschaften
CAS-Nummer |
1551976-25-0 |
|---|---|
Molekularformel |
C10H9Br |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
1-bromo-3-but-3-ynylbenzene |
InChI |
InChI=1S/C10H9Br/c1-2-3-5-9-6-4-7-10(11)8-9/h1,4,6-8H,3,5H2 |
InChI-Schlüssel |
CXCZKYCFWDTEAL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


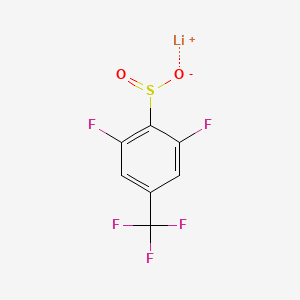
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
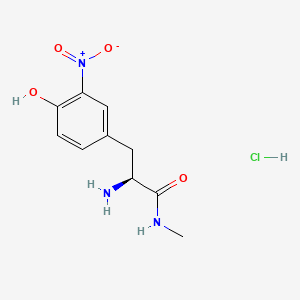
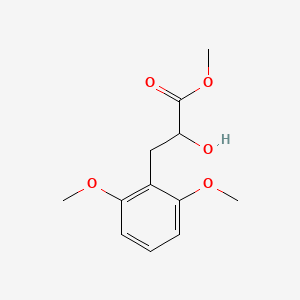

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
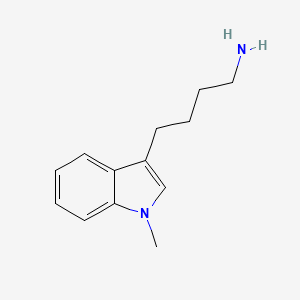

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
